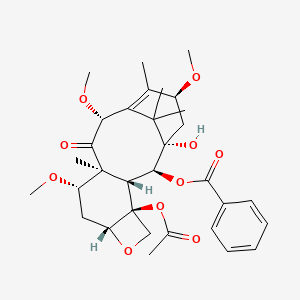
4-(2,2,3,3-Tetrafluoropropoxy)phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,3,3-Tetrafluoropropoxy)phenylhydrazine is a chemical compound with the molecular formula C9H10F4N2O It is known for its unique structure, which includes a phenylhydrazine group attached to a tetrafluoropropoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)phenylhydrazine typically involves the reaction of 4-hydroxyphenylhydrazine with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,3,3-Tetrafluoropropoxy)phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The phenylhydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The tetrafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the tetrafluoropropoxy group.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
4-(2,2,3,3-Tetrafluoropropoxy)phenylhydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The tetrafluoropropoxy group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,3,3-Tetrafluoropropoxy)aniline
- 4-(2,2,3,3-Tetrafluoropropoxy)benzaldehyde
- 4-(2,2,3,3-Tetrafluoropropoxy)benzoic acid
Uniqueness
4-(2,2,3,3-Tetrafluoropropoxy)phenylhydrazine is unique due to the presence of both the phenylhydrazine and tetrafluoropropoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.
Properties
CAS No. |
175691-03-9 |
|---|---|
Molecular Formula |
C9H10F4N2O |
Molecular Weight |
238.18 g/mol |
IUPAC Name |
[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine |
InChI |
InChI=1S/C9H10F4N2O/c10-8(11)9(12,13)5-16-7-3-1-6(15-14)2-4-7/h1-4,8,15H,5,14H2 |
InChI Key |
INSOHUQFDWORAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)




![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)



![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
